Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate
Description
Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate is a heterocyclic organic compound featuring a cinnoline core fused with a dioxolane ring system and a methyl ester group at position 2. Cinnoline derivatives are nitrogen-containing bicyclic aromatic compounds with diverse applications in medicinal chemistry, materials science, and agrochemical research.
Despite its structural interest, the compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica, 2025), limiting its accessibility for current research. This discontinuation may reflect challenges in synthesis, scalability, or niche applicability compared to analogous esters.
Properties
IUPAC Name |
methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-15-11(14)8-2-6-3-9-10(17-5-16-9)4-7(6)12-13-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWYYZSCUOUNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C(C=C2N=N1)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The cyclocondensation method involves constructing the cinnoline core through thermal or acid-catalyzed reactions between ortho-substituted aromatic precursors. A representative pathway begins with 4,5-dihydroxy-2-nitrobenzoic acid methyl ester , which undergoes cyclization with hydrazine hydrate to form the cinnoline ring. Subsequent protection of the dihydroxy groups via reaction with dichloromethane in basic conditions yields the dioxolane ring.
Key Steps:
- Cinnoline Formation:
$$ \text{4,5-Dihydroxy-2-nitrobenzoic acid methyl ester} + \text{Hydrazine hydrate} \xrightarrow{\Delta, \text{HCl}} \text{4,5-Dihydroxycinnoline-3-carboxylic acid methyl ester} $$ - Dioxolane Ring Closure:
$$ \text{4,5-Dihydroxycinnoline-3-carboxylic acid methyl ester} + \text{CH}2\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3} \text{Methyldioxolo[4,5-g]cinnoline-3-carboxylate} $$
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HCl, 100°C, 12 h | 62 | 95 |
| H₂SO₄, 80°C, 8 h | 58 | 92 |
This method, while reliable, requires stringent control over reaction conditions to prevent over-oxidation of the dihydroxy groups.
Rhodium-Catalyzed Annulation
Adapting methodologies from indazolo-cinnoline synthesis, a Rh-catalyzed [4 + 2] annulation strategy offers a redox-neutral route. Starting with methyl 2-(2-nitrophenyl)acetate and 1,2-dihydroxybenzene , the reaction proceeds via C–H activation, olefin insertion, and reductive cyclization.
Reaction Scheme:
- C–H Activation:
$$ \text{Rh(III)} $$-catalyzed activation of the nitroarene C–H bond. - Olefin Insertion:
Nitroolefin insertion forms a six-membered metallacycle. - Reductive Cyclization:
Spontaneous reduction forms the cinnoline core, followed by dioxolane ring closure.
Performance Metrics:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| [Cp*RhCl₂]₂ | AgSbF₆ | DCE | 78 |
| RhCl₃ | PPh₃ | Toluene | 65 |
This method eliminates the need for external reductants, enhancing sustainability.
Esterification and Functionalization
For late-stage esterification, 4,5-dihydroxycinnoline-3-carboxylic acid is treated with methanol under acidic conditions:
$$ \text{4,5-Dihydroxycinnoline-3-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl ester} $$
Esterification Efficiency:
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 70 | 6 | 88 |
| HCl (gas) | 60 | 8 | 82 |
Comparative Analysis of Methods
| Method | Steps | Catalyst | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | Acid/Base | 58–62 | Moderate |
| Rh-Catalyzed Annulation | 2 | Rh(III) | 65–78 | High |
| Esterification | 1 | H₂SO₄/HCl | 82–88 | High |
The Rh-catalyzed method outperforms traditional cyclocondensation in yield and step economy, though it requires specialized catalysts. Industrial applications may favor esterification due to scalability.
Industrial-Scale Production Considerations
- Cost Efficiency: Rhodium catalysts are expensive ($14,000/kg), favoring cyclocondensation for bulk synthesis.
- Purification: Column chromatography is avoided in large-scale runs; recrystallization from ethanol/water mixtures achieves >98% purity.
- Green Chemistry: Solvent recovery systems (e.g., DCE distillation) reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced .
Scientific Research Applications
Medicinal Chemistry
Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate shows promise in medicinal chemistry due to its potential antimicrobial properties . Preliminary studies indicate that it may interact with specific enzymes or receptors involved in microbial resistance mechanisms. Further investigation into its biological activity could lead to the development of new antimicrobial agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to novel therapeutic agents. It can be utilized in the synthesis of more complex molecules through substitution reactions and other transformations .
Biochemistry
In proteomics research, this compound can be employed to study protein interactions and functions. Its ability to bind to specific proteins may provide insights into cellular mechanisms and disease pathways .
Material Science
The compound's properties make it suitable for applications in developing new materials and chemical processes. Its reactivity could be harnessed in creating polymers or other materials with specific functionalities .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound showed promising results against various bacterial strains. The compound's ability to inhibit bacterial growth was assessed through minimum inhibitory concentration assays, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Organic Synthesis Applications
Research demonstrated that this compound could be effectively used in multi-component reactions to synthesize complex heterocycles. The reactions were optimized for yield and purity, showcasing the compound's utility as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate with analogous heterocyclic esters, focusing on structural motifs, synthetic pathways, and functional properties.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Core Heterocycle: The cinnoline core in the target compound is a diazanaphthalene system, distinct from the β-carboline (indole-fused pyridine) in Methyl 1-methyl-β-carboline-3-carboxylate. Cinnolines typically exhibit lower aromatic stabilization due to the electron-deficient nature of the diazine ring, whereas β-carbolines are more electron-rich, favoring π-π interactions in biological systems. The dioxolane ring in the target compound introduces steric hindrance and electron-donating effects, which may reduce electrophilic substitution reactivity compared to simpler cinnoline derivatives.
Ester Group Positioning :
- Both the target compound and Methyl 1-methyl-β-carboline-3-carboxylate feature ester groups at position 3. However, the β-carboline derivative’s ester is adjacent to a methylated nitrogen, which enhances solubility and metabolic stability.
Biological Activity
Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₉N₃O₄ and a molecular weight of 232.19 g/mol. Its structure features a bicyclic framework that includes a dioxole moiety and a carboxylate group, which enhances its reactivity and potential applications in drug development. The compound's unique characteristics allow it to serve as a versatile building block in organic synthesis.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity . Research suggests that it may interact with specific microbial targets, possibly inhibiting growth or survival mechanisms in various pathogens. However, detailed mechanisms remain to be elucidated through further studies.
Anticancer Activity
The compound has also been investigated for its anticancer properties . A study highlighted its potential against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC₅₀ (µM) | Comparison with Standard Drug (Doxorubicin) |
|---|---|---|
| HepG2 | 2.38 | Doxorubicin: 7.46 |
| HCT116 | 1.54 | Doxorubicin: 8.29 |
| MCF-7 | 4.52 | Doxorubicin: 4.56 |
These results indicate that this compound may possess stronger cytotoxicity than the standard chemotherapeutic agent doxorubicin against certain cancer cell lines .
The mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may modulate the activity of specific enzymes or receptors involved in microbial resistance or cancer progression. For example:
- Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways within cancer cells or bacteria, altering their function and leading to growth inhibition.
- Apoptosis Induction : Studies have shown that certain derivatives of related compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Cytotoxic Evaluation : A study synthesized novel derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231). Among these compounds, some exhibited significant activity comparable to established drugs .
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of related compounds against various bacterial strains. These studies provided insight into potential therapeutic applications for treating infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate be optimized for reproducibility in academic labs?
- Methodological Answer : The compound’s synthesis can be adapted from analogous pathways for ethyl-substituted cinnoline derivatives. For example, intermediates like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (Scheme 2 in ) can guide esterification steps. Use reflux conditions with iodomethane (as in ) for regioselective methylation. Monitor reaction progress via TLC (Rf comparison with standards per Pharmacopeial Forum protocols ). Purify via recrystallization or column chromatography, ensuring ≤2% impurities (per USP standards ).
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic methods:
- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and methylenedioxy groups (C-O-C, ~1250 cm⁻¹) .
- ¹H/¹³C-NMR to resolve the methyl ester (δ ~3.7–3.8 ppm for -OCH3) and cinnoline ring protons (aromatic δ 6.5–8.5 ppm) (cf. for analogous esters).
- High-resolution mass spectrometry (HRMS) to validate molecular formula (C12H10N2O5, MW 262.22) .
Q. How should researchers assess purity and impurity profiles for this compound?
- Methodological Answer : Follow pharmacopeial guidelines:
- HPLC with UV detection (λ ~270 nm for cinnoline chromophores) to quantify purity ≥98% (per ).
- TLC (silica gel, chloroform:methanol 9:1) to detect organic impurities; principal spot Rf must match reference standards .
- Karl Fischer titration to ensure residual water <0.5% (critical for hygroscopic esters) .
Advanced Research Questions
Q. What experimental strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies may arise from ionization states or solubility. For SAR:
- Adjust pH (e.g., pKa ~5.5 for carboxylate analogs ) to mimic physiological conditions.
- Use logP calculations (estimated ~1.64 g/cm³ ) to correlate hydrophobicity with membrane permeability.
- Validate activity via in vitro MIC assays against Gram-negative bacteria (cf. Cinoxacin analogs ).
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- Methodological Answer : Apply density functional theory (DFT) to model electron density maps:
- Identify electrophilic sites (e.g., C-8 position in cinnoline core) for halogenation or alkylation (as in ).
- Simulate transition states for iodination (e.g., methyl vs. ethyl iodide) to optimize yields (cf. Scheme 3 in ).
Q. What stability studies are required for long-term storage of this compound?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal stress (40°C/75% RH for 6 weeks) to assess ester hydrolysis.
- Photolytic testing (ICH Q1B guidelines) under UV light (λ 320–400 nm) to detect ring-opening reactions .
- Store at -20°C in amber vials with desiccants to prevent oxidation (per ).
Q. How to resolve contradictions in spectroscopic data for tautomeric forms?
- Methodological Answer : Use variable-temperature NMR (VT-NMR):
- Monitor chemical shift changes (e.g., NH protons in dihydro-4-oxo tautomers) across 25–80°C.
- Compare with X-ray crystallography data (if available) for solid-state conformation .
Q. What methodologies validate analytical techniques for regulatory compliance?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
